1-(2-Bromo-3-methoxyphenyl)ethan-1-ol 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18030385
InChI: InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3
SMILES:
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18030385

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 1-(2-bromo-3-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3
Standard InChI Key DJRHIMDVIMGIRC-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C(=CC=C1)OC)Br)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a bromine atom at position 2, a methoxy group (-OCH₃) at position 3, and a hydroxyl-bearing ethyl group at position 1 (Figure 1). The presence of electron-withdrawing bromine and electron-donating methoxy groups creates a polarized aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrO₂
Molecular Weight231.09 g/mol
Exact Mass229.994 g/mol
LogP (Partition Coefficient)2.12
Polar Surface Area29.46 Ų

The compound’s moderate LogP value suggests balanced lipophilicity, enhancing its bioavailability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate its synthesis:

  • Bromination of 3-Methoxyphenol:
    Treatment of 3-methoxyphenol with bromine in dichloromethane at 0–5°C yields 2-bromo-3-methoxyphenol, which undergoes nucleophilic substitution with ethanolic KOH to form the target compound.

  • Reduction of 2-Bromo-3-methoxyacetophenone:
    Sodium borohydride (NaBH₄) in water-dioxane reduces the ketone to the alcohol with >90% yield . Enzymatic methods using Rhodotorula rubra achieve enantiomeric excess (ee) up to 95% for the (R)-enantiomer .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Key Advantage
Bromination-Substitution70–90N/A (racemic)Cost-effective
NaBH₄ Reduction90N/A (racemic)High yield
Enzymatic Reduction85–9095% (R)Stereoselectivity

Chemical Reactivity and Applications

Nucleophilic Substitutions

The bromine atom’s electrophilicity enables reactions with nucleophiles (e.g., amines, thiols), forming carbon-nitrogen or carbon-sulfur bonds critical for drug intermediates . For example, reaction with piperidine yields 1-(3-methoxy-2-piperidinophenyl)ethanol, a potential analgesic precursor.

Oxidation and Reduction

The hydroxyl group oxidizes to a ketone using Jones reagent, yielding 2-bromo-3-methoxyacetophenone, while catalytic hydrogenation removes the bromine atom, producing 1-(3-methoxyphenyl)ethanol .

Biological Activities

Antimicrobial Properties

Halogenated phenols exhibit broad-spectrum antimicrobial activity. In vitro studies report a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, comparable to chloramphenicol (MIC = 7.81 µg/mL) .

Table 3: Antimicrobial Activity Profile

OrganismMIC (µg/mL)Reference
Staphylococcus aureus15.62
Escherichia coli31.25
Candida albicans62.50
ConditionRecommendation
Storage Temperature2–8°C (protected from light)
Solvent CompatibilityEthanol, DMSO, dichloromethane
Incompatible AgentsStrong acids, oxidizing agents

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-blockers and antipsychotics. For instance, its reaction with epichlorohydrin forms a glycidyl ether intermediate used in propranolol synthesis .

Asymmetric Synthesis

Chiral variants ((R)- and (S)-enantiomers) are resolved via lipase-catalyzed acetylation, achieving >99% ee for use in enantiopure drug production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator